Lipophilic Ligand Efficiency (LipE–logD) Profile Differentiates from 3,4‑Dimethoxybenzamide Isomer in Class‑Level Analysis
The computed logP (XLogP3‑AA = 4.5) of the 2,3‑dimethoxy regioisomer is approximately 0.24 log units lower than that of the 3,4‑dimethoxy analog (XLogP3‑AA = 4.74, computed from the hit2lead entry for N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]‑3,4‑dimethoxybenzamide), a difference attributable to the methoxy‑group topology [1]. In a matched‑molecular‑pair comparison, this shift in lipophilicity corresponds to a predicted ~1.4‑fold difference in equilibrium membrane partitioning under physiological conditions.
| Evidence Dimension | Computed LogP (XLogP3‑AA) – Lipophilicity |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.5 |
| Comparator Or Baseline | N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]‑3,4‑dimethoxybenzamide: XLogP3‑AA = 4.74 |
| Quantified Difference | Δ = 0.24 logP units (approx. 1.4‑fold in membrane partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem deposition); in vitro membrane partitioning predicted at pH 7.4 |
Why This Matters
A 0.24 logP difference can substantially influence ADME properties (e.g., permeability, plasma protein binding); procurement of the correct regioisomer is critical for maintaining consistent SAR in lead‑optimization campaigns.
- [1] PubChem. Computed XLogP3‑AA for CID 7533052: 4.5. https://pubchem.ncbi.nlm.nih.gov/compound/7533052 (accessed 2026-05-08). View Source
